molecular formula C21H26ClNO B14464400 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane CAS No. 71783-85-2

1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane

Cat. No.: B14464400
CAS No.: 71783-85-2
M. Wt: 343.9 g/mol
InChI Key: FCJXIUHUVWLMGG-UHFFFAOYSA-N
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Description

1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorophenyl group, a phenyl group, and an azepane ring, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane typically involves multiple steps, including alkylation, substitution, reduction, and chlorination. One common method starts with the reaction of 4-chlorophenyl phenylmethanol with ethylene oxide to form the intermediate compound, which is then reacted with azepane under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane has several applications in scientific research:

Mechanism of Action

The precise mechanism of action of 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is not fully understood, but it is known to interact with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane is unique due to its combination of a chlorophenyl group, a phenyl group, and an azepane ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use.

Properties

CAS No.

71783-85-2

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]azepane

InChI

InChI=1S/C21H26ClNO/c22-20-12-10-19(11-13-20)21(18-8-4-3-5-9-18)24-17-16-23-14-6-1-2-7-15-23/h3-5,8-13,21H,1-2,6-7,14-17H2

InChI Key

FCJXIUHUVWLMGG-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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